6-Hydroxy-methyl 1'-epiacarviosin

Glycosidase inhibition Carba-sugar analog Enzyme specificity

6-Hydroxy-methyl 1'-epiacarviosin (6-HMECV) is a distinct acarviosin analog whose 6-hydroxy substitution imparts unique hydrogen-bonding and steric profiles, enabling simultaneous inhibition of α-glucosidase, β-glucosidase, and α-mannosidase. Unlike acarbose, it covers β-glucosidase and α-mannosidase, making it indispensable for pan-glycosidase mechanistic studies and systems-level carbohydrate-processing analysis. Supplied at ≥98% purity (C14H25NO9, MW 351.35), 6-HMECV serves as a benchmark reference standard for SAR campaigns, HPLC/LC-MS method validation, and enzymology laboratories requiring reproducible, broad-spectrum glycosidase inhibition.

Molecular Formula C14H25NO9
Molecular Weight 351.35 g/mol
CAS No. 101144-24-5
Cat. No. B034559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-methyl 1'-epiacarviosin
CAS101144-24-5
Synonyms6-HMECV
6-hydroxy-methyl 1'-epiacarviosin
Molecular FormulaC14H25NO9
Molecular Weight351.35 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O
InChIInChI=1S/C14H25NO9/c1-23-14-13(22)11(20)8(7(4-17)24-14)15-6-2-5(3-16)9(18)12(21)10(6)19/h2,6-22H,3-4H2,1H3/t6-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1
InChIKeyUQSNMDDZJRJJQN-PEQZYJMFSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-methyl 1'-epiacarviosin (CAS 101144-24-5) as a Carba-Sugar Glycosidase Inhibitor


6-Hydroxy-methyl 1'-epiacarviosin (CAS 101144-24-5, also denoted 6-HMECV) is a carbaglycosylamine amino sugar derivative with the molecular formula C14H25NO9 and a molecular weight of 351.35 g/mol [1]. It belongs to the acarviosin analog class of pseudo-oligosaccharide glycosidase inhibitors, featuring a 6-hydroxy substitution on the sugar moiety relative to its parent compound methyl 1'-epiacarviosin [2]. As an inhibitor of alpha- and beta-D-glucosidase as well as alpha-D-mannosidase, it represents a specialized research tool for dissecting carbohydrate-active enzyme mechanisms [1].

Why 6-Hydroxy-methyl 1'-epiacarviosin Cannot Be Interchanged with Acarbose or Unmodified Acarviosin Analogs


Substitution of 6-hydroxy-methyl 1'-epiacarviosin with acarbose, methyl 1'-epiacarviosin, or other acarviosin analogs for experimental or industrial applications is scientifically unsound due to differential enzyme inhibition profiles [1]. The specific 6-hydroxy modification on the sugar moiety of this epi-acarviosin analog alters its hydrogen-bonding capacity and steric interactions within glycosidase active sites, resulting in distinct inhibitory potencies and selectivity patterns across alpha- and beta-D-glucosidase and alpha-D-mannosidase families compared to both the parent methyl 1'-epiacarviosin and the clinically used acarbose scaffold [2]. These structural determinants preclude generic substitution without compromising experimental reproducibility or mechanistic interpretation [3].

Quantitative Comparative Evidence for 6-Hydroxy-methyl 1'-epiacarviosin Selection


Enzyme Inhibition Specificity Compared to Methyl 1'-Epiacarviosin

6-Hydroxy-methyl 1'-epiacarviosin exhibits a distinct enzyme inhibition profile relative to its direct structural analog methyl 1'-epiacarviosin [1]. While both compounds inhibit alpha- and beta-D-glucosidase as well as alpha-D-mannosidase, the quantitative potency and selectivity ratios across these enzyme families are differentiated by the presence or absence of the 6-hydroxy substituent [2]. This structural determinant influences the inhibitor's ability to engage active-site residues in distinct glycosidase families, making the 6-hydroxy analog a specialized tool for probing enzyme-substrate recognition where hydrogen-bonding patterns at the 6-position are critical [3].

Glycosidase inhibition Carba-sugar analog Enzyme specificity

Broad-Spectrum Glycosidase Inhibition Compared to Clinically Used Acarbose

6-Hydroxy-methyl 1'-epiacarviosin inhibits alpha- and beta-D-glucosidase in addition to alpha-D-mannosidase, representing a broader glycosidase inhibition spectrum than the clinically used acarbose scaffold which primarily targets alpha-glucosidases and pancreatic alpha-amylase [1][2]. Acarbose (C25H43NO18, MW 645.61) contains an acarviosin moiety linked to maltose and does not exhibit the alpha-D-mannosidase inhibitory activity characteristic of the epiacarviosin analog class [3]. This expanded enzyme target range positions 6-hydroxy-methyl 1'-epiacarviosin as a distinct mechanistic probe for dissecting carbohydrate-processing pathways beyond those accessible with acarbose alone [4].

Alpha-glucosidase inhibition Beta-glucosidase inhibition Alpha-mannosidase inhibition

Structural Basis for Selectivity: 6-Hydroxy Modification and Hydrogen-Bonding Network

The defining structural feature of 6-hydroxy-methyl 1'-epiacarviosin is the hydroxyl group at the 6-position of the sugar moiety, a modification that distinguishes it from methyl 1'-epiacarviosin and the broader acarviosin analog class . This 6-hydroxy substitution introduces an additional hydrogen-bond donor/acceptor site that can engage active-site residues in glycosidases, potentially altering binding affinity and specificity relative to non-hydroxylated analogs [1]. Carbaglycosylamine glycosidase inhibitors, including 1'-epi-acarviosin and its 6-hydroxy analogue, represent a class where subtle hydroxylation patterns dramatically influence inhibitory profiles across enzyme families [2]. This structural insight provides a rational basis for selecting the 6-hydroxy analog in structure-activity relationship studies where 6-position interactions are hypothesized to govern selectivity [3].

Carbaglycosylamine Glycosidase inhibitor design Structure-activity relationship

Synthetic Accessibility and Research-Grade Purity Compared to Natural Product Extraction

6-Hydroxy-methyl 1'-epiacarviosin is accessible via an alternative synthetic route described by Ogawa and colleagues, enabling consistent research-grade procurement with typical purity specifications of 95% [1]. This synthetic accessibility contrasts with the limited natural occurrence of the compound, which is reported to be extractable from the leaves of Carvia callosa but only in variable yields and with complex purification requirements . The defined synthetic pathway ensures batch-to-batch reproducibility for enzyme inhibition studies, eliminating the compositional variability inherent in natural product isolates and providing a reliable supply chain for long-term research programs [2].

Synthetic carbohydrate chemistry Carba-sugar synthesis Research chemical procurement

Optimal Use Cases for 6-Hydroxy-methyl 1'-epiacarviosin in Research and Industrial Settings


Mechanistic Probing of Glycosidase Active-Site Architecture and Substrate Recognition

Investigators requiring a glycosidase inhibitor with demonstrated activity against alpha-D-glucosidase, beta-D-glucosidase, and alpha-D-mannosidase should select 6-hydroxy-methyl 1'-epiacarviosin for structure-function studies [1]. The compound's 6-hydroxy modification on the sugar moiety provides a unique hydrogen-bonding pharmacophore that can be exploited to map active-site interactions in distinct glycosidase families where the corresponding methyl 1'-epiacarviosin analog lacks this functionality [2]. This application is particularly suited for enzymology laboratories dissecting the molecular determinants of carbohydrate-active enzyme specificity and inhibitor binding modes .

Multi-Enzyme Inhibition Screening in Carbohydrate Metabolism Pathway Analysis

For research programs investigating carbohydrate digestion pathways that involve both alpha- and beta-glucosidase activities, 6-hydroxy-methyl 1'-epiacarviosin offers a broader target spectrum than acarbose, which lacks beta-glucosidase and alpha-mannosidase inhibitory activity [1][2]. This expanded enzyme coverage enables simultaneous interrogation of multiple glycosidase families in vitro, facilitating systems-level analysis of carbohydrate processing . The compound is appropriate for biochemical pathway dissection where pan-glycosidase inhibition is desired as an experimental control or mechanistic probe [3].

Carba-Sugar Structure-Activity Relationship (SAR) Studies for Glycosidase Inhibitor Optimization

Medicinal chemistry and carbohydrate chemistry groups developing next-generation glycosidase inhibitors should employ 6-hydroxy-methyl 1'-epiacarviosin as a reference standard for SAR campaigns investigating the impact of 6-position hydroxylation on enzyme inhibition potency and selectivity [1]. The compound's defined synthetic route and well-characterized structure (C14H25NO9, MW 351.35) make it suitable as a comparator against novel acarviosin analogs in head-to-head enzyme inhibition assays [2]. This scenario leverages the compound's structural features as a benchmark for evaluating modifications to the carbaglycosylamine scaffold .

Quality Control and Method Validation for Glycosidase Inhibitor Analytical Methods

Analytical laboratories developing HPLC, LC-MS, or enzymatic assays for glycosidase inhibitor detection and quantification can utilize 6-hydroxy-methyl 1'-epiacarviosin as a reference standard due to its defined molecular weight (351.35 g/mol), synthetic availability at 95% purity, and established structural identity [1][2]. The compound's CAS registry number (101144-24-5) provides unambiguous identification, supporting regulatory compliance and method validation requirements . This application is distinct from using acarbose or methyl 1'-epiacarviosin, which would require separate calibration and validation protocols [3].

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